Antimony dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12786-74-2 |

|---|---|

Molecular Formula |

O2Sb |

Molecular Weight |

153.7588 |

Synonyms |

antimony dioxide |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Antimony Dioxide (Sb₂O₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

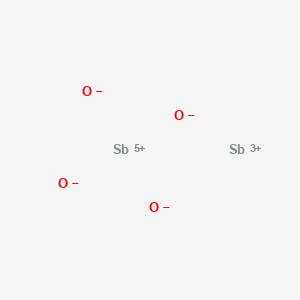

Antimony dioxide (Sb₂O₄), also known as antimony tetroxide, is a mixed-valence compound of antimony, containing both Sb(III) and Sb(V) oxidation states. It exists in two primary polymorphs: the orthorhombic α-Sb₂O₄ and the monoclinic β-Sb₂O₄. This oxide has garnered significant interest in various fields, including catalysis, flame retardants, and as a component in certain glass and ceramic formulations. In the context of drug development, antimony compounds have a long history of use, and understanding the synthesis of their various oxide forms is crucial for the development of new therapeutic agents and delivery systems. This technical guide provides an in-depth overview of the core synthesis methods for this compound, complete with experimental protocols and comparative data.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main approaches: thermal oxidation, hydrothermal synthesis, and wet chemical precipitation. The choice of method often dictates the resulting particle size, morphology, and crystallinity of the Sb₂O₄.

Thermal Oxidation

Thermal oxidation is a direct and widely employed method for the synthesis of this compound.[1] This process involves the heat treatment of antimony trioxide (Sb₂O₃) in an oxygen-containing atmosphere. The transformation of Sb₂O₃ to α-Sb₂O₄ typically begins at temperatures around 400°C, with complete conversion occurring at higher temperatures, often in the range of 800-900°C.[1] This method is valued for its simplicity and scalability.

-

Starting Material: High-purity antimony trioxide (Sb₂O₃) powder.

-

Furnace and Atmosphere: A programmable tube furnace with a controlled atmosphere (e.g., flowing air or oxygen) is utilized.

-

Heating Regimen:

-

Place the Sb₂O₃ powder in a ceramic crucible.

-

Heat the furnace to 800°C at a ramping rate of 5°C/min.

-

Maintain the temperature at 800°C for 4 hours to ensure complete oxidation.

-

Cool the furnace naturally to room temperature.

-

-

Product Collection: The resulting white or slightly yellowish powder is this compound (α-Sb₂O₄).

-

Characterization: The product should be characterized by X-ray diffraction (XRD) to confirm the phase purity and crystal structure.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials. This technique allows for excellent control over the size, morphology, and crystallinity of the resulting this compound nanostructures, such as nanorods and nanosheets.[1]

This protocol is adapted from a method for synthesizing α-Sb₂O₄ nanorods.

-

Precursors and Reagents:

-

Antimony(III) chloride (SbCl₃)

-

Iodine (I₂)

-

Deionized water

-

-

Procedure:

-

In a typical synthesis, dissolve a specific molar ratio of SbCl₃ and I₂ in deionized water.

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180°C in an oven.

-

Maintain the temperature for 12-24 hours.

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

-

Product Isolation and Purification:

-

Collect the white precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

-

-

Characterization: The morphology and crystal structure of the resulting α-Sb₂O₄ nanorods can be characterized using scanning electron microscopy (SEM), transmission electron microscopy (TEM), and XRD.

Wet Chemical Precipitation

Wet chemical precipitation is a straightforward method that involves the precipitation of an antimony-containing precursor from a solution, followed by calcination to form this compound. This method is advantageous for its low cost and ease of implementation.

-

Precipitation:

-

Prepare an aqueous solution of an antimony salt, such as antimony(III) chloride (SbCl₃) or potassium antimony tartrate.

-

Slowly add a precipitating agent, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), to the solution while stirring vigorously until a white precipitate (antimony hydroxide or a related species) is formed.

-

Continue stirring for a period to ensure complete precipitation.

-

-

Isolation and Washing:

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove residual ions.

-

Dry the precipitate in an oven at a low temperature (e.g., 80-100°C) to obtain the precursor powder.

-

-

Calcination:

-

Transfer the dried precursor powder to a furnace.

-

Heat the powder in air at a temperature between 400°C and 600°C for several hours. The exact temperature and duration will influence the final product's characteristics.

-

The precursor decomposes and oxidizes to form this compound.

-

-

Product Collection and Characterization:

-

Allow the furnace to cool to room temperature and collect the Sb₂O₄ powder.

-

Characterize the product using XRD, SEM, and other relevant techniques to determine its phase, morphology, and purity.

-

Quantitative Data Summary

The following table summarizes key quantitative data associated with the different synthesis methods for this compound.

| Parameter | Thermal Oxidation | Hydrothermal Synthesis | Wet Chemical Precipitation |

| Typical Precursor(s) | Antimony Trioxide (Sb₂O₃) | Antimony(III) Chloride (SbCl₃) | Antimony(III) Chloride, Potassium Antimony Tartrate |

| Key Reagents | Oxygen/Air | Water, Urea, Iodine | Ammonium Hydroxide, Sodium Hydroxide |

| Reaction Temperature | 400 - 900 °C | 120 - 200 °C | Precipitation at room temp.; Calcination at 400 - 600 °C |

| Reaction Time | 2 - 24 hours | 12 - 48 hours | Precipitation: 1-2 hrs; Calcination: 2-8 hrs |

| Typical Morphology | Microparticles | Nanorods, Nanosheets, Nanoparticles | Micro- or Nanoparticles (post-calcination) |

| Resulting Phase | α-Sb₂O₄ | α-Sb₂O₄ | α-Sb₂O₄ |

Visualizing Synthesis Workflows

The following diagrams illustrate the logical flow of the primary synthesis methods for this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods, with thermal oxidation, hydrothermal synthesis, and wet chemical precipitation being the most prominent. The choice of synthesis route is critical as it significantly influences the physicochemical properties of the final product, such as crystal phase, particle size, and morphology. For applications requiring high purity and specific nanostructures, hydrothermal synthesis offers superior control. In contrast, thermal oxidation provides a simpler, more direct route for producing bulk quantities of this compound. Wet chemical precipitation represents a balance between scalability and control over particle characteristics. A thorough understanding of these synthesis methods is essential for researchers and professionals working with antimony compounds in various scientific and industrial domains, including the development of novel therapeutic agents.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Antimony Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony dioxide (Sb₂O₄), a mixed-valence compound containing both antimony(III) and antimony(V) cations, presents a fascinating case study in solid-state chemistry. Its structural versatility, manifesting in at least two distinct polymorphic forms, dictates its physicochemical properties and potential applications, which span from flame retardants to catalysts and electrode materials. This technical guide provides an in-depth exploration of the crystal structure of this compound, offering detailed crystallographic data, experimental protocols for its synthesis and characterization, and visualizations of its structural and synthetic relationships.

Polymorphism of this compound

This compound is known to exist in two primary crystalline forms: the orthorhombic α-polymorph and the monoclinic β-polymorph. The α-form, mineralogically known as cervantite, is the thermodynamically stable phase at ambient conditions.[1][2] The β-form, or clinocervantite, can be synthesized at higher temperatures.[1] Both structures are built from a combination of SbO₆ octahedra and SbO₄ tetragonal polyhedra, reflecting the presence of both Sb(V) and Sb(III) oxidation states.[3]

Crystallographic Data

The fundamental crystallographic parameters for both α-Sb₂O₄ and β-Sb₂O₄ are summarized in the tables below. This quantitative data is essential for unambiguous phase identification and for theoretical modeling of the material's properties.

Table 1: Crystallographic Data for α-Antimony Dioxide (Cervantite)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 5.434 |

| b (Å) | 4.8091 |

| c (Å) | 11.779 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 308.05 |

| Z | 4 |

| Atomic Coordinates | |

| Atom | Wyckoff |

| Sb1 (Sb⁵⁺) | 4a |

| Sb2 (Sb³⁺) | 4a |

| O1 | 4a |

| O2 | 4a |

| O3 | 4a |

| O4 | 4a |

Data sourced from the Crystallography Open Database (COD) and supporting literature.

Table 2: Crystallographic Data for β-Antimony Dioxide (Clinocervantite)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.057 |

| b (Å) | 4.8352 |

| c (Å) | 5.384 |

| α (°) | 90 |

| β (°) | 104.56 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 303.8 |

| Z | 4 |

| Atomic Coordinates (ICSD Entry: 63272) | |

| Atom | Wyckoff |

| Sb1 (Sb⁵⁺) | 4e |

| Sb2 (Sb³⁺) | 4d |

| O1 | 8f |

| O2 | 8f |

Data sourced from the Inorganic Crystal Structure Database (ICSD) and supporting literature.[1]

Experimental Protocols

The synthesis and characterization of this compound polymorphs require precise control over experimental conditions. The following sections detail common methodologies employed in the preparation and analysis of these materials.

Synthesis of this compound Polymorphs

1. Solid-State Synthesis of α-Sb₂O₄ and β-Sb₂O₄

This is a conventional and widely used method for producing polycrystalline this compound.

-

Objective: To synthesize α-Sb₂O₄ or β-Sb₂O₄ through the thermal oxidation of antimony trioxide (Sb₂O₃).

-

Materials: High-purity antimony trioxide (Sb₂O₃) powder, alumina or porcelain crucible, tube furnace with temperature and atmosphere control.

-

Procedure:

-

Place the Sb₂O₃ powder in a crucible.

-

For the synthesis of α-Sb₂O₄ , heat the crucible in a tube furnace under a constant flow of air or oxygen. The temperature should be maintained between 400 °C and 500 °C for several hours.[3] Complete conversion can be achieved at higher temperatures, around 800 °C.

-

For the synthesis of β-Sb₂O₄ , a higher temperature is generally required. Heat the Sb₂O₃ precursor in air to temperatures above 900 °C. The exact temperature and duration will influence the phase purity of the final product.

-

After the heating period, allow the furnace to cool down slowly to room temperature.

-

The resulting white or pale yellow powder is this compound. The specific polymorph should be confirmed by characterization techniques.

-

2. Microwave-Assisted Synthesis of α-Sb₂O₄ Nanostructures

This method offers a rapid and energy-efficient route to nanostructured α-Sb₂O₄.

-

Objective: To synthesize leaf-like α-Sb₂O₄ nanostructures using a microwave-assisted hydrothermal method.

-

Materials: Antimony trichloride (SbCl₃), ethylenediaminetetraacetic acid (EDTA), deionized water, microwave synthesis system.

-

Procedure:

-

Dissolve 912 mg of SbCl₃ in deionized water with stirring for 10 minutes.

-

Slowly add 744 mg of EDTA to the solution while continuing to stir for another 15 minutes.

-

Transfer the resulting emulsion to a microwave reactor.

-

Irradiate the mixture at 180 W for 20 minutes.

-

Collect the precipitate by filtration and wash it thoroughly with deionized water.

-

Dry the product at 80 °C in air for 3 hours.

-

Calcine the dried powder at 600 °C in an ambient atmosphere for 2 hours to obtain the final α-Sb₂O₄ nanostructures.

-

Characterization Techniques

X-Ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phase and determining the structural parameters of this compound.

-

Objective: To obtain the diffraction pattern of the synthesized material for phase identification and structural analysis.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Procedure:

-

A small amount of the powdered sample is placed on a sample holder.

-

The sample is scanned over a 2θ range, typically from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

The resulting diffraction pattern is then compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD). The JCPDS card number for α-Sb₂O₄ is 11-0694.[3]

-

For detailed structural analysis, Rietveld refinement of the powder diffraction data can be performed to refine lattice parameters, atomic positions, and other structural details.

-

Visualizations

To better understand the relationships between the synthesis pathways and the resulting crystal structures, the following diagrams are provided.

References

An In-depth Technical Guide to the Electronic Band Structure of Antimony Dioxide (Sb₂O₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony dioxide, with the empirical formula SbO₂, is more accurately represented as antimony tetroxide (Sb₂O₄). This mixed-valence compound, containing both Sb(III) and Sb(V) oxidation states, is a material of significant interest in various fields, including catalysis, gas sensing, and as a flame retardant. A thorough understanding of its electronic band structure is paramount for the rational design and development of novel applications, particularly in areas where charge transport and optical properties are critical. This guide provides a comprehensive overview of the electronic band structure of the different polymorphs of this compound, detailing both theoretical and experimental findings. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile material.

Crystal Structure of this compound Polymorphs

This compound primarily exists in two well-characterized polymorphs: the orthorhombic α-Sb₂O₄ and the monoclinic β-Sb₂O₄. Additionally, recent theoretical studies have predicted the existence of stable two-dimensional (2D) polymorphs, designated as γ-Sb₂O₄ and δ-Sb₂O₄.[1]

The α-polymorph (cervantite) possesses an orthorhombic crystal structure.[2][3] In this configuration, the Sb(V) ions are in a distorted octahedral coordination, while the Sb(III) ions exhibit a stereochemically active lone pair of electrons, leading to a more complex coordination environment.[4] The β-polymorph (clinocervantite) crystallizes in a monoclinic system.[3][5][6] A key distinction in the β-phase is the more regular, undistorted octahedral coordination of the Sb(V) ions.[3] The predicted 2D γ- and δ-polymorphs exhibit unique layered structures with rectangular symmetry in their monolayer forms.[1]

A summary of the crystal structures is presented in Table 1.

Table 1: Crystal Structure of this compound Polymorphs

| Polymorph | Crystal System | Space Group | Notes |

| α-Sb₂O₄ | Orthorhombic | Pna2₁ | Contains distorted Sb(V)O₆ octahedra.[3][7] |

| β-Sb₂O₄ | Monoclinic | C2/c | Features more regular Sb(V)O₆ octahedra.[3][5][6] |

| γ-Sb₂O₄ (predicted) | (Bulk) Triclinic | P1 | Exhibits out-of-plane ferroelectricity in its 2D form.[1] |

| δ-Sb₂O₄ (predicted) | (Bulk) Monoclinic | Pc | Shows in-plane ferroelectricity in its 2D form.[1] |

Electronic Band Structure and Band Gap

The electronic band structure of a material dictates its electrical and optical properties. For this compound, both theoretical calculations and experimental measurements have been employed to determine the band gap and the nature of the electronic transitions.

Theoretical Insights

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of Sb₂O₄ polymorphs. These calculations reveal that the valence band maximum (VBM) is predominantly composed of O 2p orbitals with a significant contribution from Sb 5s states, particularly associated with the Sb(III) ions.[7][8] The conduction band minimum (CBM), on the other hand, is largely formed by unoccupied Sb 5p states.[3]

The presence of the lone pair on Sb(III) introduces a high degree of electronic localization in the upper valence band, which significantly influences the electronic properties. DFT studies have suggested that while many antimony oxides are indirect band gap materials, β-Sb₂O₄ is an exception, possessing a direct band gap.[7][8] In contrast, α-Sb₂O₄ is reported to have a direct band gap based on both experimental and some computational findings.[3][9] For the more recently predicted 2D polymorphs, DFT calculations using the Perdew-Burke-Ernzerhof (PBE) functional indicate indirect band gaps for both γ-Sb₂O₄ and δ-Sb₂O₄ in their bulk and monolayer forms.[9][10] To obtain more accurate band gap values, calculations beyond standard DFT, such as those employing the GW approximation, have been performed, yielding larger band gaps for the monolayer structures.[1][9]

Experimental Determination

Experimental determination of the band gap is crucial for validating theoretical predictions and for practical applications. UV-Visible (UV-Vis) spectroscopy is a widely used technique for this purpose. For α-Sb₂O₄, a direct band gap of approximately 3.26 eV has been determined from the analysis of UV-Vis absorption spectra.[1][9]

A compilation of theoretical and experimental band gap data for the different polymorphs of this compound is presented in Table 2.

Table 2: Electronic Band Gap of this compound Polymorphs

| Polymorph | Method | Band Gap (eV) | Type | Reference(s) |

| α-Sb₂O₄ | ||||

| Experimental (UV-Vis) | 3.26 | Direct | [1][9] | |

| β-Sb₂O₄ | ||||

| Theoretical (DFT) | - | Direct | [7][8] | |

| γ-Sb₂O₄ (bulk) | ||||

| Theoretical (DFT-PBE) | 1.88 | Indirect | [1][9] | |

| δ-Sb₂O₄ (bulk) | ||||

| Theoretical (DFT-PBE) | 0.63 | Indirect | [1][9] | |

| γ-Sb₂O₄ (monolayer) | ||||

| Theoretical (DFT-PBE) | 2.63 | Indirect | [1][9] | |

| Theoretical (GW) | 5.51 | Indirect | [1][9] | |

| δ-Sb₂O₄ (monolayer) | ||||

| Theoretical (DFT-PBE) | 0.96 | Indirect | [1][9] | |

| Theoretical (GW) | 3.39 | Indirect | [1][9] |

Experimental Protocols

Band Gap Determination using UV-Vis Diffuse Reflectance Spectroscopy

This protocol outlines the steps for determining the optical band gap of powdered this compound samples.

Objective: To measure the diffuse reflectance spectrum of Sb₂O₄ powder and to calculate the optical band gap using the Tauc plot method.

Materials and Equipment:

-

This compound (Sb₂O₄) powder (α or β polymorph)

-

BaSO₄ or other suitable white standard for reference

-

UV-Vis-NIR spectrophotometer equipped with an integrating sphere accessory

-

Sample holder for powders

-

Spatula and weighing paper

Procedure:

-

Instrument Preparation:

-

Turn on the UV-Vis-NIR spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Install the integrating sphere accessory.

-

-

Reference Measurement (Baseline Correction):

-

Fill the powder sample holder with the BaSO₄ reference standard, ensuring a smooth, level surface.

-

Place the holder in the measurement port of the integrating sphere.

-

Perform a baseline correction scan over the desired wavelength range (e.g., 200-800 nm). This will account for the instrument's response and the reflectance of the standard.

-

-

Sample Measurement:

-

Carefully clean the sample holder.

-

Fill the holder with the Sb₂O₄ powder, again ensuring a smooth and densely packed surface.

-

Place the sample holder in the measurement port.

-

Acquire the diffuse reflectance spectrum of the Sb₂O₄ sample over the same wavelength range as the baseline. The data is typically recorded as %Reflectance (%R).

-

-

Data Analysis (Tauc Plot):

-

Convert the measured reflectance (R) to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α): F(R) = (1 - R)² / 2R

-

Convert the wavelength (λ) in nm to photon energy (E) in eV using the equation: E (eV) = 1240 / λ (nm)

-

The relationship between the absorption coefficient and the incident photon energy for a direct band gap semiconductor is given by the Tauc equation: (αhν)² = A(hν - E_g) where hν is the photon energy and E_g is the band gap energy.

-

Since F(R) is proportional to α, plot (F(R)hν)² versus hν.

-

Identify the linear portion of the plot corresponding to the absorption edge.

-

Extrapolate this linear region to the energy axis (where (F(R)hν)² = 0). The intercept on the energy axis gives the value of the direct band gap (E_g). For an indirect band gap, (F(R)hν)¹/² would be plotted against hν.

-

Valence Band Analysis using X-ray Photoelectron Spectroscopy (XPS)

This protocol provides a general framework for the analysis of the valence band structure of this compound using XPS.

Objective: To acquire the valence band spectrum of Sb₂O₄ and identify the contributions of different atomic orbitals.

Materials and Equipment:

-

This compound (Sb₂O₄) sample (thin film or powder pressed into a pellet)

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source

-

Argon ion gun for sputter cleaning (optional)

-

High-vacuum compatible sample holder

-

Conductive carbon tape

Procedure:

-

Sample Preparation:

-

Mount the Sb₂O₄ sample onto the sample holder using conductive carbon tape to ensure good electrical contact and minimize charging effects.

-

For powder samples, press them into a clean indium foil or a specialized powder sample holder.

-

-

Instrument Setup and Calibration:

-

Introduce the sample into the XPS analysis chamber and allow the pressure to reach ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).

-

Calibrate the energy scale of the spectrometer using the core level peaks of standard reference materials (e.g., Au 4f₇/₂ at 84.0 eV or C 1s from adventitious carbon at 284.8 eV).

-

-

Sputter Cleaning (Optional):

-

If the sample surface is contaminated, perform a gentle sputter cleaning using a low-energy argon ion beam to remove the surface contaminants. This step should be performed with caution as it can potentially alter the surface stoichiometry.

-

-

Data Acquisition:

-

Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.

-

Acquire a high-resolution spectrum of the valence band region (typically from -5 to 30 eV binding energy). Use a low pass energy and a small step size to achieve good energy resolution.

-

Acquire high-resolution spectra of the core levels of interest (e.g., Sb 3d, O 1s) to determine the chemical states of the elements.

-

-

Data Analysis:

-

Perform charge correction on the high-resolution spectra if necessary, by referencing a known peak position (e.g., adventitious C 1s).

-

Analyze the valence band spectrum. The features in the spectrum correspond to the density of occupied electronic states.

-

Compare the experimental valence band spectrum with theoretical density of states (DOS) calculations from DFT to identify the contributions of Sb 5s, Sb 5p, and O 2p orbitals to the different features in the spectrum. The valence band maximum (VBM) can be determined by extrapolating the leading edge of the valence band spectrum to the baseline.

-

Signaling Pathways and Logical Relationships

The determination and understanding of the electronic band structure of this compound involve a logical progression from its fundamental properties to its functional characteristics.

Conclusion

The electronic band structure of this compound is a complex and fascinating area of study, with the material's properties being highly dependent on its polymorphic form. The interplay between the mixed-valence states of antimony and the crystal structure gives rise to a range of band gaps and electronic characteristics. While α-Sb₂O₄ has been experimentally shown to be a direct band gap semiconductor, theoretical studies suggest that the β-polymorph also possesses a direct band gap, and the novel 2D polymorphs are predicted to have indirect band gaps. This in-depth guide provides a consolidated resource of the current understanding of the electronic band structure of Sb₂O₄, along with detailed experimental protocols for its characterization. A continued synergistic approach, combining advanced theoretical calculations with precise experimental measurements, will be essential for fully elucidating the electronic properties of this compound and unlocking its full potential in various technological applications.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Antimony oxide (Sb2O4) | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. inorganic chemistry - How to measure band gap of powder sample with using diffuse reflectance method - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide on the Thermodynamic Stability of Antimony Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony dioxide (Sb₂O₄), also known as antimony tetroxide, is a mixed-valence oxide of antimony containing both Sb(III) and Sb(V) oxidation states. Its thermodynamic stability is a critical parameter in various scientific and industrial applications, including catalysis, flame retardants, and as a precursor in the synthesis of other antimony compounds. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, including its enthalpy of formation, thermal decomposition behavior, and crystal structures. Detailed experimental protocols for the characterization of its thermodynamic stability are also presented.

Thermodynamic Data

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°). While extensive data is available for other antimony oxides like antimony trioxide (Sb₂O₃), specific and directly measured values for this compound are less common in readily available literature. However, key thermodynamic parameters have been determined through various experimental techniques.

Table 1: Summary of Thermodynamic Data for this compound (Sb₂O₄)

| Thermodynamic Parameter | Value | Method of Determination |

| Standard Enthalpy of Formation (ΔfH°) | -893.7 ± 8.4 kJ/mol | Knudsen Effusion Mass Spectrometry |

Thermal Stability and Decomposition

This compound is a thermally stable compound over a wide range of temperatures. It is typically formed through the oxidation of antimony trioxide (Sb₂O₃) in an oxidizing atmosphere or the thermal decomposition of antimony pentoxide (Sb₂O₅).

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) studies show that the oxidation of Sb₂O₃ to Sb₂O₄ in air begins at approximately 510°C. The reaction proceeds in two stages, as indicated by the TG and DTA curves.

The formation of this compound from its precursor oxides can be represented by the following reactions:

2 Sb₂O₃(s) + O₂(g) → 2 Sb₂O₄(s) 2 Sb₂O₅(s) → 2 Sb₂O₄(s) + O₂(g)

At very high temperatures, around 930°C, this compound begins to decompose.

Crystal Structure

This compound is known to exist in at least two polymorphic forms: the orthorhombic α-Sb₂O₄ (cervantite) and the monoclinic β-Sb₂O₄. The α-form is the more common and stable polymorph at ambient conditions.

Table 2: Crystallographic Data for α-Antimony Dioxide (Cervantite)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 5.44 Å |

| b | 4.81 Å |

| c | 11.77 Å |

| Z | 4 |

The crystal structure of α-Sb₂O₄ is characterized by a framework of corner-sharing [SbO₆] octahedra and [SbO₃] trigonal pyramids, corresponding to the Sb(V) and Sb(III) centers, respectively.

Experimental Protocols

The determination of the thermodynamic properties of this compound involves a combination of experimental techniques. The following sections provide detailed methodologies for key experiments.

Knudsen Effusion Mass Spectrometry (KEMS) for Enthalpy of Formation

Knudsen Effusion Mass Spectrometry is a high-temperature technique used to study the thermodynamics of vaporization of low-volatility materials. The standard enthalpy of formation of gaseous species can be determined from the temperature dependence of the ion intensities, and through the use of thermodynamic cycles, the enthalpy of formation of the solid can be derived.

Experimental Workflow:

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

TG-DTA is used to study the thermal stability and phase transitions of materials by measuring the change in mass and the temperature difference between a sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the antimony oxide sample (e.g., 5-10 mg of Sb₂O₃ or Sb₂O₅) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TG-DTA instrument. The desired atmosphere (e.g., air or nitrogen) is purged through the furnace at a constant flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 1200 °C).

-

Data Acquisition: The instrument continuously records the sample mass (TGA curve) and the temperature difference between the sample and an inert reference (DTA curve).

-

Data Analysis: The TGA curve is analyzed to determine the temperatures at which mass changes occur, corresponding to oxidation or decomposition. The DTA curve reveals the temperatures of endothermic or exothermic events, such as phase transitions and reactions.

Signaling Pathways and Logical Relationships

The thermodynamic relationships between the different oxides of antimony can be visualized to understand their relative stabilities under varying conditions.

This diagram illustrates the general pathways for the formation and decomposition of this compound in relation to antimony trioxide and pentoxide, highlighting the role of oxygen and temperature.

Conclusion

The thermodynamic stability of this compound is a key factor in its synthesis and application. While the standard enthalpy of formation has been determined, further research is needed to experimentally measure its standard Gibbs free energy of formation and standard molar entropy to provide a more complete thermodynamic profile. The experimental protocols outlined in this guide provide a framework for researchers to investigate these properties and to further understand the thermal behavior of this important inorganic compound. The provided visualizations offer a clear representation of the relationships and processes involved in the study of this compound's thermodynamic stability.

Unveiling Antimony's-Own: A Technical Guide to the Historical Discovery and Synthesis of Antimony Oxides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the historical discovery and synthesis of key antimony oxides, with a particular focus on antimony tetroxide (Sb₂O₄), a compound often empirically referred to as antimony dioxide (SbO₂). While the term "this compound" is a misnomer for a stable, discrete molecule, it accurately reflects the empirical formula of antimony tetroxide, a mixed-valence compound containing both antimony(III) and antimony(V). This document delves into the historical context of antimony and its oxides, details experimental protocols for their synthesis, presents key quantitative data in a comparative format, and explores their relevance in biological signaling pathways pertinent to drug development.

Historical Perspective: From Ancient Cosmetics to Modern Materials

Antimony compounds, particularly the sulfide mineral stibnite (Sb₂S₃), have been known since antiquity, used by the ancient Egyptians as a cosmetic for eyeliner known as kohl.[1] The isolation of elemental antimony is often credited to the alchemist Basil Valentine in the 15th century, who described its extraction from stibnite.[2] The formal recognition of antimony as an element came later with the advent of modern chemistry.

The oxides of antimony, primarily antimony trioxide (Sb₂O₃) and the naturally occurring antimony tetroxide (as the mineral cervantite), have been known for centuries, formed through the heating of antimony or its sulfide ores in the air.[3][4] Antimony trioxide, found in nature as the minerals valentinite and senarmontite, is the most commercially significant antimony compound.[3] Antimony pentoxide (Sb₂O₅), a more oxidized form, can be synthesized through the oxidation of the trioxide.[5] The mixed-valence antimony tetroxide represents a stable intermediate oxidation state.

The Chemistry of Antimony Oxides: A Clarification on "this compound"

The term "this compound" with the chemical formula SbO₂ does not represent a stable, isolated molecular compound of antimony. Instead, the empirical formula SbO₂ corresponds to antimony tetroxide (Sb₂O₄) .[4] This compound is a mixed-valence oxide, meaning it contains antimony atoms in two different oxidation states: Sb(III) and Sb(V).[4] This distinction is crucial for understanding its chemical properties and reactivity. The primary and most stable oxides of antimony are:

-

Antimony Trioxide (Sb₂O₃)

-

Antimony Tetroxide (Sb₂O₄)

-

Antimony Pentoxide (Sb₂O₅)

This guide will focus on these three key oxides, providing comparative data and synthesis protocols.

Quantitative Data on Antimony Oxides

The following tables summarize key physical, chemical, and crystallographic properties of the common antimony oxides for easy comparison.

Table 1: Physical and Chemical Properties of Antimony Oxides

| Property | Antimony Trioxide (Sb₂O₃) | Antimony Tetroxide (Sb₂O₄) | Antimony Pentoxide (Sb₂O₅) |

| Molar Mass | 291.52 g/mol [6] | 307.52 g/mol [4] | 323.52 g/mol [5] |

| Appearance | White solid[6] | White solid, yellows on heating[4] | Yellow, powdery solid[5] |

| Density | α-form: 5.2 g/cm³; β-form: 5.67 g/cm³[6] | 6.64 g/cm³ (orthorhombic)[4] | 3.78 g/cm³[5] |

| Melting Point | 656 °C[6] | > 930 °C (decomposes)[4] | 380 °C (decomposes)[5] |

| Boiling Point | 1425 °C[6] | Decomposes[4] | Decomposes[5] |

| Solubility in Water | 0.0033 g/100 ml (at 20 °C)[6] | Insoluble[4] | 0.3 g/100 mL[5] |

Table 2: Crystallographic Data of Antimony Oxides

| Property | Antimony Trioxide (α-Sb₂O₃, Senarmontite) | Antimony Trioxide (β-Sb₂O₃, Valentinite) | Antimony Tetroxide (α-Sb₂O₄, Cervantite) | Antimony Pentoxide (Sb₂O₅) |

| Crystal System | Cubic | Orthorhombic | Orthorhombic | Cubic[5] |

| Space Group | Fd-3m | Pccn[2] | Pna2₁ | Fd-3m |

| Lattice Parameters | a = 11.15 Å | a = 4.96 Å, b = 5.40 Å, c = 12.38 Å[2] | a = 5.44 Å, b = 4.81 Å, c = 11.77 Å | a = 10.28 Å |

| Natural Mineral | Senarmontite[6] | Valentinite[6] | Cervantite[4] | Stibiconite (hydrated form) |

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of antimony oxides are provided below. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.

Synthesis of Antimony Trioxide (Sb₂O₃)

Method 1: Oxidation of Metallic Antimony [3]

-

Place high-purity antimony metal powder in a ceramic crucible.

-

Heat the crucible in a furnace with a controlled air or oxygen supply.

-

Maintain the temperature at approximately 500-650 °C. The antimony will oxidize to form gaseous Sb₄O₆, which is the molecular form of Sb₂O₃ in the vapor phase.

-

The gaseous product is then sublimated and collected in a cooler part of the apparatus, such as a bag filter system, as a fine white powder of antimony trioxide.

Method 2: Hydrolysis of Antimony Trichloride [7]

-

Dissolve antimony trichloride (SbCl₃) in a minimal amount of concentrated hydrochloric acid to prevent premature hydrolysis.

-

Slowly add this solution to a large volume of hot deionized water with vigorous stirring.

-

A white precipitate of antimony oxychloride (SbOCl) will form.

-

Boil the suspension to complete the hydrolysis to antimony trioxide.

-

Filter the white precipitate, wash thoroughly with hot deionized water until the washings are free of chloride ions (test with AgNO₃ solution).

-

Dry the resulting antimony trioxide powder in an oven at 100-120 °C.

Synthesis of Antimony Tetroxide (Sb₂O₄)

Method 1: Thermal Oxidation of Antimony Trioxide [4]

-

Place a known quantity of antimony trioxide (Sb₂O₃) powder in a porcelain crucible.

-

Heat the crucible in a muffle furnace open to the air.

-

Gradually raise the temperature to 700-800 °C.

-

Maintain this temperature for several hours to ensure complete oxidation. The reaction is: 2 Sb₂O₃ + O₂ → 2 Sb₂O₄.

-

Allow the furnace to cool slowly to room temperature.

-

The resulting white powder is antimony tetroxide.

Method 2: Thermal Decomposition of Antimony Pentoxide [4]

-

Place antimony pentoxide (Sb₂O₅) in a crucible suitable for high-temperature reactions.

-

Heat the crucible in a furnace to approximately 900 °C.[5]

-

At this temperature, antimony pentoxide will decompose, releasing oxygen, to form antimony tetroxide. The reaction is: 2 Sb₂O₅ → 2 Sb₂O₄ + O₂.

-

Hold at this temperature for a sufficient time to ensure complete conversion.

-

Cool the furnace and collect the antimony tetroxide product.

Method 3: Oxidation of Antimony Trioxide with Nitric Acid [8]

-

Preheat nitric acid (at least 45% weight concentration) to approximately 70-80 °C.

-

Slowly add antimony trioxide powder to the preheated acid with continuous stirring. A molar ratio of HNO₃ to Sb₂O₃ of 4:1 or higher is recommended.

-

Maintain the mixture at a temperature of at least 104 °C until the conversion to antimony tetroxide is complete. This can be monitored by techniques like X-ray diffraction.

-

After the reaction is complete, separate the solid product from the acid by filtration.

-

Wash the filter cake with deionized water until the washings are neutral.

-

Dry the product at a temperature between 70 °C and 200 °C.

Synthesis of Antimony Pentoxide (Sb₂O₅)

Method: Oxidation of Antimony Trioxide with Nitric Acid [5]

-

Suspend antimony trioxide (Sb₂O₃) in concentrated nitric acid.

-

Gently heat the mixture to initiate the oxidation reaction.

-

Continue heating until the evolution of nitrogen oxides ceases, indicating the completion of the reaction.

-

The resulting product is hydrated antimony pentoxide.

-

Filter the product, wash with deionized water, and dry at a controlled temperature to obtain the anhydrous form.

Visualization of Experimental and Biological Pathways

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of antimony oxides.

Signaling Pathways in Drug Development

Antimony compounds have been shown to interact with various cellular signaling pathways, which is of significant interest in drug development, particularly in oncology.

MAPK/ERK Pathway

Chronic exposure to antimony trioxide has been linked to the exacerbation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in lung cancers, often through mutations in Kras and EGFR.[9][10]

References

- 1. Antimony-trioxide- and arsenic-trioxide-induced apoptosis in myelogenic and lymphatic cell lines, recruitment of caspases, and loss of mitochondrial membrane potential are enhanced by modulators of the cellular glutathione redox system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Antimony trioxide - Wikipedia [en.wikipedia.org]

- 4. Antimony tetroxide - Wikipedia [en.wikipedia.org]

- 5. Antimony pentoxide - Wikipedia [en.wikipedia.org]

- 6. Antimony(III) oxide - Sciencemadness Wiki [sciencemadness.org]

- 7. US5783166A - Process for producing antimony trioxide - Google Patents [patents.google.com]

- 8. US3442607A - Antimony tetroxide production - Google Patents [patents.google.com]

- 9. Chronic Inhalation Exposure to Antimony Trioxide Exacerbates the MAPK Signaling in Alveolar Bronchiolar Carcinomas in B6C3F1/N Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic Inhalation Exposure to Antimony Trioxide Exacerbates the MAPK Signaling in Alveolar Bronchiolar Carcinomas in B6C3F1/N Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Antimony Dioxide: CAS Numbers, Safety Data, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of antimony dioxide, including its chemical identification, safety information, and biological effects at the cellular level. The term "this compound" is often used to refer to the empirical formula SbO₂, however, the more accurate chemical name for this compound is antimony tetroxide (Sb₂O₄), a mixed-valence oxide containing both Antimony(III) and Antimony(V).[1] For the purpose of clarity, this guide will primarily refer to the compound as antimony tetroxide, while acknowledging the common use of "this compound." We will also provide comparative data for the commercially significant antimony trioxide (Sb₂O₃), as much of the toxicological research has been conducted on this compound.

This document is intended to be a resource for researchers and professionals working with antimony compounds, providing detailed information on safety protocols, experimental methodologies, and the molecular pathways affected by these metalloids.

Chemical Identification and Physical Properties

Antimony oxides are inorganic compounds with distinct properties. The table below summarizes the key identifiers and physical characteristics of antimony tetroxide and antimony trioxide.

| Property | Antimony Tetroxide (this compound) | Antimony Trioxide |

| Chemical Formula | Sb₂O₄ | Sb₂O₃ |

| CAS Number | 1332-81-6[2][3], 12786-74-2 (for SbO₂)[4][5] | 1309-64-4[5][6] |

| Molecular Weight | 307.52 g/mol [3] | 291.52 g/mol |

| Appearance | White to off-white powder[3] | White crystalline powder[7] |

| Melting Point | 930 °C[3] | 656 °C[6] |

| Boiling Point | Decomposes at 1060°C to form Sb₂O₃[8] | 1550 °C[6] |

| Solubility in Water | Almost insoluble[8] | Insoluble[7] |

| Density | 5.82 g/mL at 25 °C[3] | 5.2 - 5.67 g/cm³ |

Safety Data and Hazard Information

Both antimony tetroxide and antimony trioxide are considered hazardous materials. Below is a summary of their key safety information.

| Hazard Information | Antimony Tetroxide | Antimony Trioxide |

| GHS Hazard Statements | H315 (Causes skin irritation)[3] | H351 (Suspected of causing cancer)[7] |

| Signal Word | Warning[3] | Warning[7] |

| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion | Inhalation, skin, eye[2] |

| Health Hazards | Irritation to skin, eyes, and respiratory tract. | Suspected of causing cancer by inhalation.[2] Harmful if swallowed or inhaled.[2] Causes irritation to skin, eyes, and respiratory tract.[2] |

| Environmental Hazards | Not explicitly classified in searches, but antimony compounds can be harmful to aquatic life. | Harmful to aquatic life with long lasting effects.[2] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, respiratory protection, and impervious clothing. | Use personal protective equipment as required.[2] This includes adequate ventilation, protective eyewear, gloves, and clothing.[2] |

| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water. | Inhalation: If not breathing, give artificial respiration. Seek medical attention. Eyes: Flush eyes thoroughly with water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Consult a physician.[2] |

Signaling Pathways and Biological Effects

Antimony compounds are known to exert a range of biological effects, primarily through the induction of oxidative stress, interference with DNA repair mechanisms, and modulation of key signaling pathways. Much of the research has focused on antimony trioxide.

SEK1/JNK Signaling Pathway

Antimony trioxide has been shown to induce apoptosis (programmed cell death) in various cell lines, and this process is dependent on the SEK1/JNK signaling pathway.[2] Exposure to antimony trioxide leads to the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK).[2] Activated JNK then phosphorylates downstream targets, such as the transcription factor AP-1, leading to the expression of pro-apoptotic genes.

Caption: SEK1/JNK signaling pathway activated by antimony trioxide.

MAPK Signaling Pathway

Chronic inhalation exposure to antimony trioxide has been linked to the exacerbation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in lung carcinomas.[4] This involves mutations in genes such as Kras and Egfr, leading to the increased expression of p44/42 MAPK (Erk1/2) and the activation of downstream signaling cascades that promote cell survival and proliferation.[4]

Caption: MAPK signaling pathway exacerbated by chronic antimony trioxide exposure.

Genotoxicity and DNA Repair Inhibition

Antimony compounds have been shown to be genotoxic, causing DNA damage indirectly through the induction of oxidative stress and by inhibiting DNA repair mechanisms.[8] Trivalent antimony can disrupt key proteins in the nucleotide excision repair pathway by displacing zinc from the protein structure, thereby hindering its function. While antimony compounds may not be mutagenic in bacterial assays, they can induce chromosomal aberrations and micronuclei formation in mammalian cells.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological effects.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxicity of antimony compounds on a cell line.

Materials:

-

Cell line of interest (e.g., A549, HepG2)

-

Complete cell culture medium

-

Antimony oxide stock solution (e.g., Sb₂O₃ or Sb₂O₄ suspended in sterile, deionized water and sonicated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or isopropanol

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of the antimony oxide stock solution in serum-free medium. Remove the culture medium from the wells and add 100 µL of the different concentrations of the antimony oxide suspension. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group (100% viability).

Assessment of DNA Damage using the Comet Assay

Objective: To detect single-strand and double-strand DNA breaks in cells exposed to antimony compounds.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

-

Neutralizing buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, ethidium bromide)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Protocol:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow to dry.

-

Cell Embedding: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMA (at 37°C) and quickly pipette onto the pre-coated slide. Cover with a coverslip and place on ice for 10 minutes to solidify.

-

Lysis: Remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes in the cold.

-

Neutralization: Carefully remove the slides and immerse them in neutralizing buffer for 5 minutes. Repeat this step three times.

-

Staining: Stain the slides with a DNA staining solution.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using appropriate software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail).

Analysis of JNK Activation by Western Blot

Objective: To determine the phosphorylation status of JNK in cells treated with antimony compounds.

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Cell Lysis: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-JNK antibody to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated JNK to total JNK.

Caption: Experimental workflow for assessing antimony-induced apoptosis.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchtweet.com [researchtweet.com]

Unlocking the Behavior of Antimony Dioxide Under Extreme Conditions: A Technical Guide to Pressure-Induced Phase Transitions

For Immediate Release

STUTTGART, Germany – December 13, 2025 – Antimony dioxide (SbO₂), a material with significant potential in various technological applications, exhibits intriguing structural transformations under high-pressure conditions. A comprehensive understanding of these phase transitions is crucial for researchers, scientists, and drug development professionals seeking to harness its properties. This technical guide provides an in-depth analysis of the pressure-induced phase transitions of this compound, summarizing key experimental findings, detailing methodologies, and presenting the data in a clear, comparative format.

This compound, also known as antimony tetroxide (Sb₂O₄), is a mixed-valence compound containing both Sb(III) and Sb(V) centers. At ambient conditions, it primarily exists in two polymorphic forms: the orthorhombic α-Sb₂O₄ and the monoclinic β-Sb₂O₄.[1][2] High-pressure studies, particularly those employing in-situ X-ray diffraction in diamond anvil cells, have revealed a critical phase transition from the orthorhombic to the monoclinic structure, highlighting the influence of pressure on the material's stability and crystal structure.[1]

Pressure-Induced Phase Transition: From Orthorhombic to Monoclinic

The primary focus of high-pressure research on this compound has been the transition from the α-Sb₂O₄ (orthorhombic) phase to the β-Sb₂O₄ (monoclinic, space group C12/c1) phase.[3] Investigations have shown that β-Sb₂O₄, previously considered the high-temperature phase, is in fact the more stable modification at high pressures and lower temperatures.[1][4] This transition is a key finding, suggesting that the typically synthesized α-form is a metastable phase at ambient conditions due to kinetic effects.[1][4]

A significant study by Orosel et al. (2005) demonstrated that at high pressure and a temperature of 600°C, the orthorhombic phase of SbO₂ transforms into the monoclinic phase at approximately 27.3 GPa.[3] This research provides crucial insights into the phase diagram of this compound.

Quantitative Analysis of High-Pressure Behavior

The mechanical properties of the two primary phases of this compound under pressure have been characterized by their bulk moduli, which indicate a material's resistance to compression.

| Phase | Crystal System | Bulk Modulus (K₀) |

| α-Sb₂O₄ | Orthorhombic | 143 GPa |

| β-Sb₂O₄ | Monoclinic | 105 GPa |

Table 1: Bulk Moduli of this compound Polymorphs.[1]

Experimental Protocols

The investigation of phase transitions in this compound under pressure relies on sophisticated experimental techniques. The following outlines a typical methodology based on the available literature.

Synthesis of Starting Material

-

α-Sb₂O₄ Preparation: The orthorhombic α-Sb₂O₄ phase is typically synthesized by heating antimony trioxide (Sb₂O₃) in an oxygen-rich atmosphere. A common procedure involves heating Sb₂O₃ powder at 530°C for 24 hours.[3]

-

β-Sb₂O₄ Preparation: The monoclinic β-Sb₂O₄ phase can be prepared by heating the α-Sb₂O₄ phase at elevated temperatures, for instance, at 935°C at 1 atm, although it is the high-pressure phase that is of primary interest in these studies.[3]

High-Pressure X-ray Diffraction

-

Pressure Generation: A diamond anvil cell (DAC) is used to generate high pressures. The powdered this compound sample is placed in a small hole in a metal gasket, which is then compressed between two diamond anvils.

-

Pressure Calibration: The pressure inside the DAC is typically determined using the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby chip placed in the sample chamber is measured.

-

In-Situ X-ray Diffraction: The DAC is mounted on an X-ray diffractometer, and synchrotron radiation is often employed due to its high brightness and energy. X-ray diffraction patterns are collected at various pressures to monitor changes in the crystal structure.

-

Data Analysis: The collected diffraction patterns are analyzed to determine the crystal structure and lattice parameters of the material at each pressure point. The pressure-volume data is then fitted to an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus.

High-Pressure Raman Spectroscopy

-

Sample Preparation: Similar to XRD experiments, the sample is loaded into a DAC.

-

Spectra Collection: A laser is focused on the sample through one of the diamond anvils, and the scattered Raman signal is collected. The evolution of Raman peaks (position, intensity, and width) with increasing pressure provides information about changes in vibrational modes and can indicate a phase transition.

Logical Workflow of High-Pressure Experimentation

Phase Transition Pathway of this compound

The pressure-induced transformation of this compound follows a distinct pathway from a less dense orthorhombic phase to a more compact monoclinic structure.

The study of this compound under extreme pressures not only expands our fundamental understanding of materials science but also opens avenues for the synthesis of novel materials with tailored properties. Further research, including detailed Raman spectroscopy at high pressures and theoretical calculations, will continue to illuminate the complex behavior of this fascinating compound.

References

An In-depth Technical Guide to the Optical Absorption Spectrum of Antimony Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony dioxide, a compound with applications in catalysis, flame retardants, and functional materials, presents a degree of ambiguity in its nomenclature. The term can refer to the stoichiometric compound with the chemical formula SbO₂. However, it more commonly denotes the mixed-valence oxide, antimony tetroxide (Sb₂O₄), which is the more stable and widely studied form. This guide provides a comprehensive overview of the optical absorption properties of both SbO₂ and, more extensively, α-Sb₂O₄, the orthorhombic polymorph of antimony tetroxide, also found naturally as the mineral cervantite. Understanding the optical characteristics of these materials is crucial for their application in optoelectronics and other light-interactive technologies.

The Nature of "this compound": SbO₂ vs. Sb₂O₄

Antimony can exist in multiple oxidation states, primarily +3 and +5. Antimony tetroxide (Sb₂O₄) is a mixed-valence compound containing both Sb(III) and Sb(V) ions. Due to its empirical formula sometimes being written as SbO₂, it is often referred to as this compound. True stoichiometric this compound (SbO₂) is less common and has been synthesized as nanoparticles. This guide will address both species, with a focus on the more extensively characterized α-Sb₂O₄.

Optical Properties of Antimony Tetroxide (α-Sb₂O₄)

The optical properties of α-Sb₂O₄ have been investigated, revealing its characteristics as a wide bandgap semiconductor.

Optical Absorption Spectrum

The UV-Vis absorption spectrum of hydrothermally synthesized α-Sb₂O₄ reveals a distinct absorption edge in the ultraviolet region. The lower cut-off wavelength for as-synthesized α-Sb₂O₄ is approximately 368.0 nm.[1] This sharp increase in absorption at shorter wavelengths is characteristic of the electron transition from the valence band to the conduction band.

Quantitative Optical Data

A summary of the key quantitative optical data for α-Sb₂O₄ is presented in the table below.

| Property | Value | Method of Determination | Reference |

| Direct Band Gap (Eg) | 3.26 eV | Tauc Plot Analysis | [1] |

| Absorption Cut-off Wavelength | ~368.0 nm | UV-Vis Spectroscopy | [1] |

Experimental Protocols: α-Sb₂O₄

A detailed methodology for the synthesis and optical characterization of α-Sb₂O₄ is crucial for reproducible research.

Hydrothermal Synthesis of α-Sb₂O₄

This method yields well-crystalline α-Sb₂O₄.[1]

Materials:

-

Antimony(III) chloride (SbCl₃)

-

Urea (CO(NH₂)₂)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of antimony(III) chloride and urea.

-

Mix the solutions in a specific molar ratio.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a designated period (e.g., 12 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by filtration.

-

Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Dry the final product in an oven at a moderate temperature (e.g., 60°C).

Hydrothermal synthesis workflow for α-Sb₂O₄.

Optical Characterization

The optical properties of the synthesized α-Sb₂O₄ powder are characterized using UV-Vis Near-Infrared (NIR) spectrophotometry.[1]

Instrumentation:

-

UV-Vis-NIR Spectrophotometer (e.g., Perkin Elmer-Lambda 950)

Procedure:

-

Prepare a sample of the α-Sb₂O₄ powder for analysis. For diffuse reflectance spectroscopy, the powder is typically packed into a sample holder.

-

Record the optical absorption spectrum at room temperature over a specific wavelength range (e.g., 200-800 nm).

-

The obtained absorbance data is used to determine the optical band gap. This is often achieved by constructing a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For a direct band gap semiconductor, a plot of (αhν)² versus hν is linear near the band edge.

-

Extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)² = 0) yields the direct band gap energy (Eg).

Workflow for optical characterization of α-Sb₂O₄.

Optical Properties of Stoichiometric this compound (SbO₂) Nanoparticles

Photoluminescence

SbO₂ nanoparticles synthesized via a co-precipitation method exhibit photoluminescence in the visible region.

Quantitative Photoluminescence Data

The emission peaks observed in the photoluminescence spectrum of SbO₂ nanoparticles are summarized below.

| Property | Wavelength (nm) | Reference |

| Maximum Emission Peak | 361 | |

| Other Emission Peaks | 437, 489 | |

| Minor Emission Peaks | 376, 410 |

Experimental Protocols: SbO₂ Nanoparticles

Co-precipitation Synthesis of SbO₂ Nanoparticles

This simple and cost-effective method is used to produce pure SbO₂ nanoparticles.

Procedure:

A detailed, step-by-step experimental protocol for the co-precipitation synthesis of SbO₂ nanoparticles is not extensively described in the available literature. However, co-precipitation generally involves the following steps:

-

Dissolving an antimony precursor salt in a suitable solvent.

-

Adding a precipitating agent to induce the formation of a solid antimony-containing compound.

-

Controlling reaction parameters such as pH, temperature, and stirring rate to influence nanoparticle size and morphology.

-

Collecting, washing, and drying the resulting nanoparticles.

General workflow for co-precipitation of SbO₂ nanoparticles.

Conclusion

The optical properties of "this compound" are primarily documented for the stable, mixed-valence α-Sb₂O₄ polymorph. This material exhibits a direct band gap of 3.26 eV, making it a wide bandgap semiconductor with potential applications in UV-range optoelectronic devices. Stoichiometric SbO₂ has been synthesized at the nanoscale and displays interesting photoluminescent properties in the blue-violet region of the visible spectrum. Further research is required to fully elucidate the optical absorption spectrum of SbO₂ and to explore the potential of both SbO₂ and Sb₂O₄ in various technological fields, including drug development where nanoparticle-based materials are of increasing interest for imaging and delivery applications. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and characterize these intriguing antimony oxides.

References

Methodological & Application

Application Notes and Protocols for the Fabrication of Antimony-Doped Tin Dioxide Gas Sensors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony-doped tin dioxide (Sb-SnO₂) has emerged as a promising material for the fabrication of chemiresistive gas sensors. The introduction of antimony into the tin dioxide lattice enhances electrical conductivity and can improve the sensitivity, selectivity, and stability of the sensor.[1][2] These sensors operate on the principle that the electrical resistance of the material changes upon exposure to a target gas, providing a detectable signal. This document provides detailed protocols for the synthesis of Sb-SnO₂ nanomaterials and the fabrication of gas sensor devices, along with a summary of their performance characteristics for the detection of various gases. While the focus of this document is on antimony-doped tin dioxide due to the prevalence of research in this area, a protocol for the synthesis of pure antimony dioxide (SbO₂) nanoparticles is also included for investigational purposes, as the gas sensing properties of pure SbO₂ are not yet well-documented.

Data Presentation

Table 1: Performance of Antimony-Doped Tin Dioxide (Sb-SnO₂) Gas Sensors

| Target Gas | Concentration | Optimal Operating Temperature (°C) | Sensor Response | Response Time | Recovery Time | Reference |

| NO₂ | 4.8 ppm | 200 | 10.31 ± 0.25 | - | - | [2] |

| NO₂ | 4.8 ppm | - | 16.20 ± 0.25 (with microheater) | - | - | [2] |

| NO₂ | 10 ppm | 300 | ~4.5 (for 10 wt% Sb) | - | - | [3] |

| C₂H₅OH | 100 ppm | 400 | 4.5 (for 2.65 wt% Sb) | - | - | [4] |

| H₂ | 100 ppm | 400 | 3.0 (for 2.65 wt% Sb) | - | - | [4] |

Note: Sensor response is typically defined as the ratio of the resistance in air (Ra) to the resistance in the target gas (Rg) for reducing gases, or Rg/Ra for oxidizing gases.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Mesoporous Antimony-Doping Tin Dioxide (Sb-SnO₂)

This protocol describes a cost-effective and simple method for synthesizing mesoporous Sb-SnO₂ nanocrystalline powder under ambient pressure and temperature.[5]

Materials:

-

Hexadecylamine (90%)

-

Isopropyl alcohol (iPrOH, 99%)

-

Tin(IV) isopropoxide (Sn(OiPr)₄, 99%)

-

Antimony(III) chloride (SbCl₃, 99%)

Procedure:

-

Dissolve 0.28 g of hexadecylamine in 24.4 mL of isopropyl alcohol with continuous stirring at 25 °C.

-

To this solution, add 1.9 g of Sn(OiPr)₄ and 0.1 g of SbCl₃.

-

Continue stirring the mixture at 25 °C.

-

The resulting Sb-SnO₂ powder can then be collected.

Protocol 2: Sol-Gel Synthesis of Antimony-Doped Tin Dioxide (ATO) Thin Films

This protocol details the preparation of ATO thin films using a sol-gel method, which is suitable for creating uniform coatings on substrates.[6]

Materials:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Antimony(III) chloride (SbCl₃)

-

Absolute ethyl alcohol

Procedure:

-

Prepare a precursor solution by dissolving SnCl₂·2H₂O and SbCl₃ in absolute ethyl alcohol. The molar ratio of Sb to Sn can be varied to achieve the desired doping level.

-

Stir the solution until all precursors are fully dissolved.

-

Deposit the sol-gel onto a substrate (e.g., glass, silicon wafer) using a dip-coating or spin-coating method.

-

Dry the coated substrate to remove the solvent.

-

Perform a heat treatment (annealing) to crystallize the film and form the ATO structure. The optimal annealing temperature is typically in the range of 450–500 °C.[6]

Protocol 3: Hydrothermal Synthesis of Antimony-Doped Tin Dioxide (Sb-SnO₂) Nanoparticles

This protocol describes the synthesis of Sb-SnO₂ nanoparticles using a hydrothermal method, which allows for good control over particle size and crystallinity.[7]

Materials:

-

Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Antimony(III) chloride (SbCl₃)

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of SnCl₄·5H₂O and SbCl₃ with the desired Sb/Sn molar ratio.

-

Slowly add NH₄OH to the solution while stirring rapidly to precipitate the metal hydroxides.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 130-250 °C) and maintain it for a set duration (e.g., 6 hours) to facilitate the hydrothermal reaction.[8]

-

After cooling, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it to obtain Sb-SnO₂ nanoparticles.

Protocol 4: Co-precipitation Synthesis of Pure this compound (SbO₂) Nanoparticles

This protocol outlines a simple co-precipitation method for synthesizing pure SbO₂ nanoparticles.[9] The gas sensing properties of nanoparticles produced via this method have not been extensively reported and present an opportunity for further research.

Materials:

-

Antimony(III) chloride (SbCl₃)

-

Double distilled water

Procedure:

-

Dissolve 0.25 M of antimony(III) chloride in 50 ml of double distilled water.

-

The formation of SbO₂ nanoparticles will occur through precipitation.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the collected nanoparticles with double distilled water to remove any remaining impurities.

-

Dry the purified nanoparticles. The resulting powder will be orthorhombic SbO₂.[9]

Protocol 5: Gas Sensor Fabrication and Characterization

This protocol describes the general steps for fabricating a gas sensor from the synthesized materials and for its characterization.

Fabrication:

-

Prepare a paste or dispersion of the synthesized Sb-SnO₂ or SbO₂ powder in an organic binder or solvent (e.g., ethanol).

-

Coat the paste onto a ceramic tube or a flat substrate fitted with interdigitated electrodes.

-

Dry the coated substrate to evaporate the solvent.

-

Sinter the device at an elevated temperature (e.g., 400-600 °C) to ensure good adhesion of the sensing material to the substrate and to burn out the organic binder.

Characterization:

-

Place the fabricated sensor in a sealed test chamber with a gas inlet and outlet.

-

Measure the baseline resistance of the sensor in a reference atmosphere (e.g., dry air).

-

Introduce a target gas of a known concentration into the chamber.

-

Record the change in the sensor's resistance over time until a stable response is reached.

-

Purge the chamber with the reference gas to allow the sensor to recover.

-

Repeat the measurements for different gas concentrations and at various operating temperatures to determine the optimal sensing conditions.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of Sb-SnO₂ nanomaterials and fabrication of a gas sensor device.

Caption: Generalized gas sensing mechanism for an n-type semiconductor metal oxide sensor like Sb-SnO₂.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Investigation on Sensing Performance of Highly Doped Sb/SnO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. koreascience.kr [koreascience.kr]

- 5. Efficient one-pot synthesis of antimony-containing mesoporous tin dioxide nanostructures for gas-sensing applications - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrothermal synthesis and characterization of the antimony–tin oxide nanomaterial and its application as a high-performance asymmetric supercapacitor, photocatalyst, and antibacterial agent - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 8. cdn.apub.kr [cdn.apub.kr]

- 9. internationaljournalssrg.org [internationaljournalssrg.org]

Application Notes and Protocols for Antimony Dioxide (SbO₂) as an Anode Material in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony (Sb) and its oxides are gaining significant attention as potential high-capacity anode materials for next-generation lithium-ion batteries (LIBs), offering a theoretical capacity significantly higher than conventional graphite anodes.[1][2] Antimony dioxide (SbO₂), while less studied than other antimony oxides like Sb₂O₃, presents an intriguing candidate due to the high theoretical capacities associated with antimony-based materials.[3] However, like other antimony compounds, SbO₂ is expected to undergo large volume changes during the lithiation and delithiation processes, which can lead to poor cycling stability and capacity fading.[4]

This document provides a summary of the available data on this compound-based anode materials, outlines protocols for their synthesis and electrochemical characterization, and presents diagrams illustrating the experimental workflow and proposed lithium storage mechanism. It is important to note that research specifically on SbO₂ is limited, and therefore, some protocols and mechanisms are based on studies of closely related antimony oxides and composites.

Data Presentation

The electrochemical performance of a one-dimensional SbO₂/Sb₂O₃ nanocomposite embedded in N-doped carbon fibers (SbO₂/Sb₂O₃@NC) has been reported, showcasing promising results for its application as a lithium-ion battery anode.[3] The key performance metrics are summarized in the table below.

| Material | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) after 100 cycles | Current Density (mA g⁻¹) | Coulombic Efficiency (Initial) |

| SbO₂/Sb₂O₃@NC | Not Reported | 622 | 100 | Not Reported |